N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide
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Overview
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide is a useful research compound. Its molecular formula is C22H19N3OS and its molecular weight is 373.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Electrophysiological Activity
Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds with structural similarities to N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide, has demonstrated their potential as selective class III electrophysiological agents. These compounds have shown comparable potency to sematilide, a clinically trialed class III agent, in vitro and in vivo models of reentrant arrhythmias, highlighting their significance in developing novel therapeutic agents for arrhythmias (Morgan et al., 1990).
Anticancer Evaluation
A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has been synthesized and evaluated for anticancer activity against various cancer cell lines. These compounds, sharing a similar design approach to this compound, have exhibited moderate to excellent anticancer activities, with some derivatives showing higher efficacy than the reference drug, etoposide (Ravinaik et al., 2021).
Antimicrobial Agents
The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has been explored for their antimicrobial properties. These compounds, similar in their thiazole and benzamide functionalities to the query compound, have shown potent antimicrobial activities against various bacterial and fungal strains, suggesting their potential as new antimicrobial agents (Bikobo et al., 2017).
Antimalarial and COVID-19 Drug Applications
A study investigating N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity found these compounds, including derivatives with similar heterocyclic structures to this compound, effective against malaria. Their theoretical and computational analysis also suggested potential applications against COVID-19, demonstrating the versatility of such compounds in addressing global health challenges (Fahim & Ismael, 2021).
Fluorescent Derivatives for Photophysical Studies
The synthesis and study of 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives have been conducted to explore their photophysical properties. These compounds, which include functional groups and structural elements related to this compound, show excited state intra-molecular proton transfer pathways, indicating their potential use in fluorescent applications and materials science (Padalkar et al., 2011).
Future Directions
The future directions for the research on “N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide” could include further exploration of its potential applications in scientific research, as well as detailed investigation of its biological activity given the known applications of benzimidazole derivatives .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-2-27-20-10-6-3-7-17(20)22(26)23-16-13-11-15(12-14-16)21-24-18-8-4-5-9-19(18)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEABWCRVWFRHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.